

Propionic Anhydride-d10: Technical Guide to Chemical Properties & Applications

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Compound of Interest

Compound Name: Propionic anhydride-d10

CAS No.: 870471-31-1

Cat. No.: B566159

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Executive Summary

Propionic anhydride-d10 (CAS: 870471-31-1) is the fully deuterated isotopologue of propionic anhydride.^{[1][2]} It serves as a critical derivatization reagent in quantitative mass spectrometry (GC-MS/LC-MS) and stable isotope labeling workflows. By introducing a propionyl-d5 moiety to analytes (amines, alcohols, phenols), it enables precise quantification via Isotope Dilution Mass Spectrometry (IDMS) and enhances structural elucidation by inducing predictable mass shifts (+5 Da per functional group).

This guide details the physicochemical profile, reaction mechanisms, and validated protocols for utilizing **propionic anhydride-d10** in high-sensitivity bioanalysis.

Part 1: Physicochemical Profile^{[3][4][5]}

The substitution of protium (

H) with deuterium (

H) significantly alters the mass and density of the reagent while maintaining similar thermodynamic properties (boiling point, refractive index) to the non-deuterated standard.

Table 1: Comparative Properties (H10 vs. D10)

Property	Propionic Anhydride (Standard)	Propionic Anhydride-d10 (Isotope)	Relevance
Formula			Stoichiometry
MW (g/mol)	130.14	140.20	Mass Spectrometry shift (+10 Da parent)
CAS Number	123-62-6	870471-31-1	Procurement/Safety
Density (25°C)	1.015 g/mL	~1.090 g/mL	Volumetric dosing accuracy
Boiling Point	167°C	~167°C	GC inlet parameters
Isotopic Purity	N/A	≥98 atom % D	Signal-to-noise in MS
Flash Point	74°C	74°C	Flammability safety
Solubility	Soluble in CHCl ₃ , Et ₂ O; Hydrolyzes in H ₂ O	Same	Solvent selection

Critical Note on Mass Shift: While the reagent itself is +10 Da heavier than the standard, the derivatization tag (propionyl-d5 group) adds +5 Da per reaction site relative to the non-deuterated propionyl group.

- Propionyl-h5 mass: ~57 Da
- Propionyl-d5 mass: ~62 Da

Part 2: Mechanistic Utility

Nucleophilic Acyl Substitution

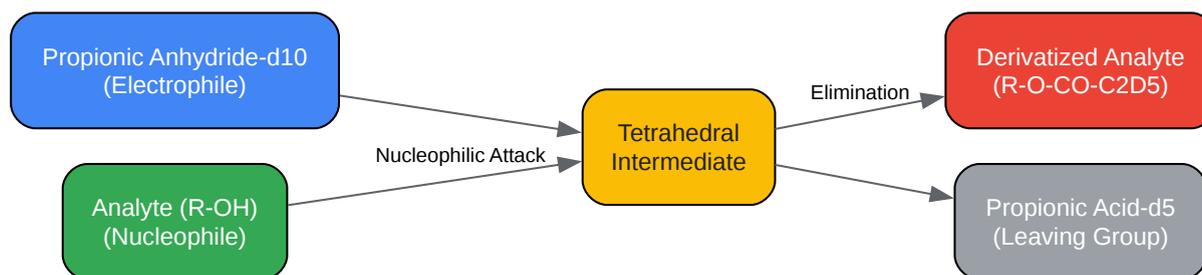
Propionic anhydride-d10 acts as an electrophile. Nucleophiles (analytes with -OH, -NH, -SH) attack the carbonyl carbon, forming a tetrahedral intermediate.[3] The anhydride bond cleaves, transferring the propionyl-d5 group to the analyte and releasing deuterated propionic acid as a byproduct.

Kinetic Isotope Effect (KIE)

In acylation reactions involving d10-anhydride, secondary deuterium isotope effects are generally negligible for reaction yield but ensure the label is stable. The C-D bonds are stronger than C-H bonds, preventing metabolic degradation or back-exchange during sample processing.

Diagram 1: Acylation Mechanism

The following diagram illustrates the transfer of the deuterated acyl group to a generic alcohol substrate.



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Caption: Mechanism of acylation. The analyte attacks the d10-anhydride, resulting in a propionyl-d5 tagged product (+5 Da shift).

Part 3: Application Workflows

The primary application of **Propionic Anhydride-d10** is in GC-MS metabolomics (Short Chain Fatty Acids - SCFAs, amines, opiates) and proteomics.

Validated Protocol: GC-MS Derivatization of Amines/Alcohols

This protocol is adapted for the quantification of opiates (e.g., morphine) or amino acids, ensuring minimal hydrolysis and maximum yield.

Reagents Required:

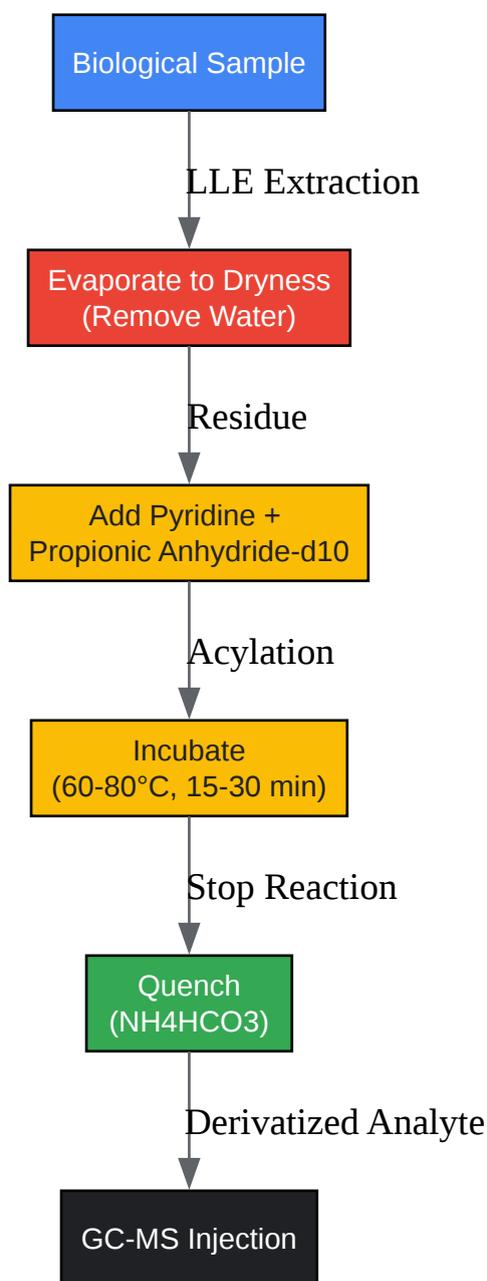
- **Propionic Anhydride-d10** ($\geq 98\%$ D).[1][2]
- Pyridine (Anhydrous) – Acts as an acid scavenger and nucleophilic catalyst.
- Ethyl Acetate or Chloroform (Extraction solvent).
- Buffer: 2M Ammonium Bicarbonate (for quenching).[4]

Step-by-Step Methodology:

- Sample Preparation:
 - Aliquot 50–100 μL of biological sample (plasma/urine).
 - Spike with Internal Standard (IS). Note: If using d10-anhydride for the sample, use non-deuterated analogs as IS, or vice versa (Inverse Labeling).
- Extraction (LLE):
 - Adjust pH to basic (>9) for amines or acidic (<3) for acids.
 - Extract with organic solvent (e.g., Ethyl Acetate).
 - Evaporate to dryness under N stream at 40°C .
- Derivatization Reaction:

- Reconstitute residue in 50 μ L Pyridine.
- Add 50 μ L **Propionic Anhydride-d10**.
- Critical Step: Seal vial tightly (Teflon-lined cap).
- Incubate: 80°C for 15–30 minutes.
- Mechanism:^{[5][3][6][7][8]} Pyridine catalyzes the formation of an N-acylpyridinium intermediate, which is more reactive than the anhydride itself.
- Quenching & Cleanup:
 - Cool to room temperature.
 - Add 100 μ L 2M Ammonium Bicarbonate (Quenches excess anhydride to propionate).
 - Vortex for 10 seconds.
 - Evaporate solvent or perform a secondary extraction if necessary to remove pyridine (which can tail on GC columns).
- GC-MS Analysis:
 - Inject 1 μ L in Splitless mode.
 - Monitor ions: Look for the mass shift of +5 Da (mono-derivatized) or +10 Da (di-derivatized) relative to non-labeled standards.

Diagram 2: GC-MS Workflow Logic



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Caption: Step-by-step derivatization workflow for GC-MS analysis using **Propionic Anhydride-d10**.

Part 4: Synthesis, Stability & Handling[4]

Synthesis Route

Propionic anhydride-d10 is typically synthesized via the dehydration of Propionic acid-d5 using a dehydrating agent (e.g., P

O

or DCC) or by reaction with propionyl chloride-d5.

- Reaction:

Stability & Storage[3]

- Hydrolysis Sensitivity: The reagent degrades rapidly in the presence of moisture to form Propionic Acid-d5.
- Storage: Store at room temperature or 4°C in a desiccator. Keep container tightly sealed under inert gas (Argon/Nitrogen) after use.
- Shelf Life: >2 years if protected from moisture.

Part 5: Safety & Regulatory (E-E-A-T)

Hazards[1][2][3][4][13][14]

- Corrosive (GHS05): Causes severe skin burns and eye damage.
- Lachrymator: Vapors are irritating to the respiratory tract and eyes.[9][10]
- Flammable: Flash point 74°C.[1][2]

Handling Protocol

- Engineering Controls: Always handle inside a certified chemical fume hood.
- PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
- Spill Management: Neutralize spills with sodium bicarbonate solution before disposal. Do not add water directly to the bulk reagent (exothermic hydrolysis).

References

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